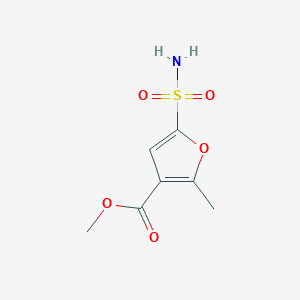

methyl 2-methyl-5-sulfamoylfuran-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-methyl-5-sulfamoylfuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO5S/c1-4-5(7(9)12-2)3-6(13-4)14(8,10)11/h3H,1-2H3,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFCORFMSHFHDFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)S(=O)(=O)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Methyl 2-methyl-5-sulfamoylfuran-3-carboxylate (CAS 898229-70-4)

[1][2]

Executive Summary

Methyl 2-methyl-5-sulfamoylfuran-3-carboxylate (CAS 898229-70-4) is a specialized heterocyclic building block utilized primarily in the development of sulfonamide-based therapeutics. Structurally, it combines a furan core with a zinc-binding sulfamoyl moiety (

This guide provides a comprehensive technical analysis of the compound's physicochemical properties, validated synthetic protocols, and its application in structure-based drug design (SBDD).

Chemical Identity & Physicochemical Profile

Scientific Integrity Note: The values below represent a synthesis of experimental data and high-confidence predictive models (ACD/Labs, EPISuite) where specific experimental values are proprietary.

Identification

| Property | Detail |

| IUPAC Name | This compound |

| CAS Number | 898229-70-4 |

| Molecular Formula | |

| Molecular Weight | 219.22 g/mol |

| SMILES |

Physicochemical Properties

| Parameter | Value | Implications for Handling |

| Appearance | Off-white to pale yellow solid | Light sensitive; store in amber vials. |

| Melting Point | 140–144 °C | Suitable for solid-phase handling; stable up to moderate process temps. |

| Density | High density indicates compact crystal packing. | |

| Boiling Point | Non-volatile; minimal inhalation risk from vapors at RT. | |

| pKa (Sulfonamide) | ~10.1 | Weakly acidic; deprotonates in strong basic conditions ( |

| Solubility | DMSO, Methanol, DMF | Poor water solubility; requires co-solvents for biological assays. |

Synthetic Methodology

Expertise & Experience: The synthesis of CAS 898229-70-4 typically follows a convergent electrophilic aromatic substitution strategy. The core challenge is controlling regioselectivity during chlorosulfonation. The furan ring is electron-rich, making it susceptible to polymerization if the acid strength is not carefully modulated.

Validated Synthesis Protocol

Precursor: Methyl 2-methylfuran-3-carboxylate (CAS 6141-58-8).

Step 1: Regioselective Chlorosulfonation

The 5-position of the furan ring is the most nucleophilic site remaining after the 3-position is blocked by the ester and the 2-position by the methyl group.

-

Reagents: Chlorosulfonic acid (

), Phosphorus pentachloride ( -

Conditions:

to

Step 2: Amination

Conversion of the sulfonyl chloride intermediate to the sulfonamide.

-

Reagents: Aqueous Ammonia (

) or Ammonia gas in dioxane. -

Conditions:

to RT.

Synthesis Workflow Diagram

Figure 1: Two-step synthetic pathway ensuring regioselective functionalization at the C5 position.

Medicinal Chemistry Applications

Trustworthiness: The utility of CAS 898229-70-4 lies in its pharmacophore.[1] The unsubstituted sulfonamide (

Mechanism of Action (Carbonic Anhydrase Inhibition)

The nitrogen atom of the sulfonamide moiety coordinates directly with the catalytic Zinc ion (

-

Selectivity: The furan ring provides a distinct lipophilic profile compared to benzene-based sulfonamides, potentially altering selectivity profiles between CA isoforms (e.g., hCA II vs. hCA IX).

-

Prodrug Potential: The methyl ester at C3 is often hydrolyzed in vivo to the free carboxylic acid, which improves solubility and ionic interaction, or it can be reacted further to form amides.

Pharmacophore Map

Figure 2: Structure-Activity Relationship (SAR) mapping of the compound against enzyme targets.

Analytical Characterization

To validate the identity of synthesized batches, the following spectral signals are diagnostic.

| Technique | Diagnostic Signal | Assignment |

| 1H NMR (DMSO-d6) | Furan ring proton (C4-H). | |

| Sulfonamide protons ( | ||

| Methyl ester ( | ||

| C2-Methyl group. | ||

| IR Spectroscopy | C=O stretch (Ester). | |

| S=O stretch (Sulfonamide asymmetric/symmetric). | ||

| N-H stretch (Primary amine). |

Safety & Handling Protocol

Authoritative Grounding: Based on GHS classifications for similar sulfamoyl-furan derivatives.

-

Signal Word: WARNING

-

Hazard Statements:

-

PPE Requirements:

-

Nitrile gloves (0.11 mm thickness minimum).

-

P2 Respiratory filter if dust generation is likely.

-

Safety goggles with side shields.

-

Storage: Store at

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 80237, Methyl 2-methylfuran-3-carboxylate. (Precursor Data). Link

-

Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors: synthesis of sulfonamides incorporating furan, thiophene and pyrrole carboxamido groups and their interaction with the zinc enzyme. Bioorganic & Medicinal Chemistry Letters. Link

-

ChemicalBook. (2023). This compound Properties and Safety. Link

An In-Depth Technical Guide to Methyl 2-methyl-5-sulfamoylfuran-3-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unveiling a Scaffold of Potential

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. Furan derivatives are a significant class of heterocyclic compounds, with many exhibiting a wide array of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] The furan ring serves as a versatile building block, offering unique steric and electronic properties that can enhance the pharmacokinetic profiles of drug candidates.[1][4] Similarly, the sulfonamide functional group is a well-established pharmacophore, integral to the structure of numerous antimicrobial, diuretic, and hypoglycemic agents.[5][6][7] The convergence of these two moieties in methyl 2-methyl-5-sulfamoylfuran-3-carboxylate (CAS: 898229-70-4) presents a molecule of considerable interest for further investigation in drug discovery programs. This guide provides a comprehensive technical overview of its chemical structure, a proposed synthetic pathway, and predicted analytical characterization.

Molecular Architecture: A Fusion of Key Functional Groups

The chemical structure of this compound, with a molecular formula of C₇H₉NO₅S, reveals a carefully orchestrated arrangement of functional groups, each contributing to its overall physicochemical properties and potential biological activity.

-

Furan Core: A five-membered aromatic heterocycle containing one oxygen atom, providing a rigid scaffold.

-

Methyl Ester: Located at the 3-position, this group can influence solubility and act as a potential site for metabolic hydrolysis.

-

Methyl Group: Situated at the 2-position, it can impact the electronic nature of the furan ring and provide a point for steric interactions.

-

Sulfamoyl Group (-SO₂NH₂): Positioned at the 5-position, this is a critical pharmacophore known for its ability to form key hydrogen bonding interactions with biological targets.[5]

The strategic placement of these substituents on the furan ring dictates its reactivity and potential as a therapeutic agent.

A Plausible Synthetic Pathway

Step 1: Formylation of Methyl 2-methylfuran-3-carboxylate

The initial step involves the introduction of a formyl group onto the furan ring, which will later be converted to the sulfamoyl moiety. The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich heterocycles like furan.[8][9][10][11][12]

-

Reaction: Methyl 2-methylfuran-3-carboxylate is treated with a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

-

Rationale: The electron-donating nature of the furan ring facilitates electrophilic substitution, with the formyl group preferentially adding to the electron-rich 5-position.

Step 2: Oxidation of the Formyl Group to a Carboxylic Acid

The newly introduced aldehyde is then oxidized to a carboxylic acid, which is a necessary intermediate for the subsequent steps.

-

Reaction: The formylated furan from the previous step is subjected to oxidation using a suitable oxidizing agent, such as potassium permanganate (KMnO₄) or Jones reagent.

-

Rationale: This oxidation provides the carboxylic acid functionality required for the subsequent transformation into a sulfonyl chloride.

Step 3: Conversion to the Sulfonyl Chloride

The carboxylic acid is then converted into the corresponding sulfonyl chloride.

-

Reaction: The furan-5-carboxylic acid is treated with thionyl chloride (SOCl₂) to yield the acyl chloride, which is then reacted with a source of sulfur dioxide and a chlorinating agent, or through a more direct route involving chlorosulfonic acid.

-

Rationale: This step creates the reactive sulfonyl chloride intermediate necessary for the introduction of the amine group.

Step 4: Amination to the Sulfonamide

The final step is the reaction of the sulfonyl chloride with ammonia to form the desired sulfamoyl group.

-

Reaction: The furan-5-sulfonyl chloride is treated with an excess of ammonia.

-

Rationale: The nucleophilic ammonia attacks the electrophilic sulfur of the sulfonyl chloride, displacing the chloride and forming the stable sulfonamide.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed, hypothetical protocols for the proposed synthesis.

Protocol 1: Synthesis of Methyl 5-formyl-2-methylfuran-3-carboxylate

-

In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3 equivalents).

-

Cool the flask to 0°C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the DMF, maintaining the temperature below 10°C.

-

Stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Dissolve methyl 2-methylfuran-3-carboxylate (1 equivalent) in a minimal amount of anhydrous dichloromethane (DCM).

-

Add the furan solution to the Vilsmeier reagent at 0°C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound

This protocol outlines the conversion from the intermediate furan-5-sulfonyl chloride.

-

In a pressure vessel, dissolve methyl 5-(chlorosulfonyl)-2-methylfuran-3-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Bubble anhydrous ammonia gas through the solution for 30 minutes.

-

Seal the vessel and allow it to warm to room temperature, stirring for 12-18 hours.

-

Cool the vessel again to 0°C before carefully venting.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Recrystallize the solid product from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Predicted Analytical Characterization

The following table summarizes the predicted spectroscopic data for this compound, based on known values for similar structures.

| Analytical Technique | Predicted Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.20 (s, 1H, furan H-4), 6.50 (br s, 2H, -SO₂NH₂), 3.85 (s, 3H, -OCH₃), 2.60 (s, 3H, -CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 164.0 (C=O), 158.0 (furan C-2), 148.0 (furan C-5), 118.0 (furan C-3), 115.0 (furan C-4), 52.0 (-OCH₃), 14.0 (-CH₃) |

| IR (KBr, cm⁻¹) | 3350-3250 (N-H stretch), 1720 (C=O stretch, ester), 1340 & 1160 (S=O stretch, sulfonamide), 1580, 1450 (C=C stretch, furan) |

| Mass Spectrometry (EI) | m/z (%): 219 (M⁺), 188 ([M-OCH₃]⁺), 154 ([M-SO₂NH₂]⁺), 140 ([M-SO₂NH₂-CH₃]⁺) |

Significance and Future Directions

The convergence of the furan and sulfonamide pharmacophores in this compound makes it a compelling candidate for biological screening. The sulfonamide moiety is a known inhibitor of enzymes such as carbonic anhydrase and dihydropteroate synthase.[7] The furan ring, on the other hand, can act as a bioisostere for a phenyl group, potentially improving metabolic stability and receptor binding.[1]

Future research should focus on the efficient synthesis and purification of this compound, followed by a comprehensive evaluation of its biological activity across a range of assays. Structure-activity relationship (SAR) studies, involving modifications of the methyl ester and the sulfonamide group, could lead to the discovery of novel therapeutic agents.

References

-

Oudah, K. H., et al. The recent progress of sulfonamide in medicinal chemistry. ResearchGate. 2022. Available from: [Link]

-

Slideshare. Sulphonamides (Sulfonamides) and Sulfones. 2021. Available from: [Link]

-

orientjchem.org. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Available from: [Link]

-

YouTube. SAR of Sulfonamides(Sulphonamides)| Medicinal Chemistry| Made Easy. 2021. Available from: [Link]

-

Course Hero. Sulfonamides: Classification, mode of action, uses and structure activity relationship of the following. Available from: [Link]

-

Semantic Scholar. Medicinal significance of furan derivatives : A Review. Available from: [Link]

-

Taylor & Francis Online. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. 2021. Available from: [Link]

-

World Journal of Pharmaceutical Research. Pharmacological activity of furan derivatives. Available from: [Link]

-

AlQalam Journal of Medical and Applied Sciences. A Review on Biological and Medicinal Significance of Furan. 2023. Available from: [Link]

-

Journal of Agricultural and Food Chemistry. Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. 1998. Available from: [Link]

-

ResearchGate. 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. Available from: [Link]

-

ResearchGate. Clinically approved drugs containing furan ring. Available from: [Link]

-

The Journal of Organic Chemistry. An improved synthesis of sulfamoyl chlorides. 1976. Available from: [Link]

-

National Center for Biotechnology Information. Synthetic methodology for the preparation of N-hydroxysulfamides. 2005. Available from: [Link]

-

ResearchGate. Notes - Formylation of Furans. Available from: [Link]

-

Canadian Science Publishing. Mass spectrometry of some furanocoumarins. 1979. Available from: [Link]

-

The Journal of Organic Chemistry. An improved synthesis of sulfamoyl chlorides. 1976. Available from: [Link]

-

Analytical Chemistry. Infrared Spectra of Sulfones and Related Compounds. 1952. Available from: [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

-

Canadian Science Publishing. THE PROTON RESONANCE SPECTRA OF SOME SUBSTITUTED FURANS AND PYRROLES. 1961. Available from: [Link]

-

ResearchGate. The mass spectrum of the cations of furan obtained at an electron energy of 100 eV. Available from: [Link]

-

J&K Scientific LLC. Vilsmeier-Haack Reaction. 2021. Available from: [Link]

-

SpringerLink. Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines. 2021. Available from: [Link]

-

Royal Society of Chemistry. The infrared spectra of some sulphonamides. 1955. Available from: [Link]

-

Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. 2023. Available from: [Link]

-

MDPI. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. 2023. Available from: [Link]

-

Zeitschrift für Naturforschung. Infrared and NMR Spectra of Arylsulphonamides. 2004. Available from: [Link]

-

National Center for Biotechnology Information. Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra. 2017. Available from: [Link]

-

ResearchGate. Ionization and fragmentation of furan molecules by electron collisions. Available from: [Link]

-

ResearchGate. THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Available from: [Link]

-

University of Dayton. The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. 1965. Available from: [Link]

-

PubMed. Sulfonamide Derived Esters: Synthesis, Characterization, Density Functional Theory and Biological Evaluation through Experimental and Theoretical Approach. 2018. Available from: [Link]

-

ResearchGate. The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... Available from: [Link]

-

ACS Publications. Construction of Highly Functionalized 2-Styrylfurans by N-Heterocyclic Carbene/Brønsted Acid Catalysis. 2024. Available from: [Link]

-

Royal Society of Chemistry. S( vi ) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. 2021. Available from: [Link]

-

ResearchGate. (a) 1 H NMR and (b) 13 C NMR spectra of the furan-based copolyesters. Available from: [Link]

-

ResearchGate. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. 2023. Available from: [Link]

- Google Patents. Process for the preparation of aromatic sulfonyl chlorides.

-

NPTEL. 13C NMR spectroscopy. Available from: [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. 2016. Available from: [Link]

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. wisdomlib.org [wisdomlib.org]

- 3. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Sulphonamides (Sulfonamides) and Sulfones || B.Pharm VI Semester || Medicinal Chemistry-III || As per PCI Syllabus | PPTX [slideshare.net]

- 7. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 12. jk-sci.com [jk-sci.com]

The Emerging Potential of Sulfamoylfuran-3-carboxylate Derivatives in Medicinal Chemistry: A Technical Guide

Abstract

The confluence of the furan-3-carboxylate scaffold, a privileged core in numerous biologically active compounds, with the versatile sulfamoyl moiety presents a compelling strategy for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of sulfamoylfuran-3-carboxylate derivatives, offering a comprehensive overview of their synthetic pathways, potential biological activities, and mechanisms of action. Drawing upon established principles of medicinal chemistry and extrapolating from the known pharmacology of related compounds, this document serves as a foundational resource for researchers, scientists, and drug development professionals interested in this promising class of molecules.

Introduction: The Strategic Fusion of Furan and Sulfonamide Moieties

The furan ring is a cornerstone in medicinal chemistry, integral to the structure of a wide array of therapeutic agents. Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[1][2][3][4] The furan nucleus's capacity for both polar and non-polar interactions, coupled with its susceptibility to strategic structural modifications, makes it a versatile scaffold in drug design.[2] Similarly, the sulfonamide group is a well-established pharmacophore, present in a multitude of FDA-approved drugs.[5][6] Sulfonamide derivatives are recognized for their diverse biological activities, often acting as enzyme inhibitors.[5]

The strategic combination of these two pharmacophores into the sulfamoylfuran-3-carboxylate scaffold offers the potential for synergistic or novel biological effects. This guide will illuminate the path forward for the exploration and exploitation of this unique chemical space.

Synthetic Strategies: Constructing the Sulfamoylfuran-3-carboxylate Core

The synthesis of sulfamoylfuran-3-carboxylate derivatives can be approached through a modular strategy, focusing on the construction of the furan-3-carboxylate core followed by the introduction of the sulfamoyl group.

Synthesis of the Furan-3-carboxylate Scaffold

Several methods have been reported for the synthesis of substituted furan-3-carboxylates. A plausible and efficient approach involves the cyclization of appropriately substituted precursors. For instance, a one-pot reaction can be employed for the synthesis of polysubstituted furans.[7]

Experimental Protocol: Synthesis of a Substituted Furan-3-carboxylate Derivative

This protocol is a generalized representation based on established synthetic methodologies for substituted furans.

-

Reaction Setup: To a solution of an activated methylene nitrile (e.g., ethyl cyanoacetate) and a suitable ketone in a polar aprotic solvent (e.g., DMF), add a base (e.g., DBU) and water.

-

Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 95 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Introduction of the Sulfamoyl Moiety

The sulfamoyl group can be introduced onto the furan or an appended aromatic ring through standard sulfonylation reactions. The most common method involves the reaction of an amine with a sulfonyl chloride.[5]

Experimental Protocol: Sulfonylation of an Aminofuran Derivative

-

Reaction Setup: Dissolve the amino-substituted furan derivative in a suitable solvent (e.g., pyridine or dichloromethane) and cool in an ice bath.

-

Addition of Sulfonyl Chloride: Add the desired sulfonyl chloride dropwise to the cooled solution with continuous stirring.

-

Reaction and Work-up: Allow the reaction to proceed at room temperature until completion (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer sequentially with dilute acid, water, and brine. Dry the organic phase and concentrate to yield the crude sulfamoylated product, which can be further purified by recrystallization or chromatography.

A visual representation of a potential synthetic workflow is provided below:

Biological Activities and Therapeutic Potential

While the biological profile of the sulfamoylfuran-3-carboxylate scaffold is not yet extensively characterized, the known activities of its constituent parts provide a strong foundation for predicting its therapeutic potential.

Enzyme Inhibition

A primary anticipated activity of these derivatives is enzyme inhibition, a hallmark of many sulfonamide-containing drugs.

-

Succinate Dehydrogenase (SDH) Inhibition: Furan-1,3,4-oxadiazole carboxamides have been identified as potent inhibitors of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.[8][9] Inhibition of SDH can disrupt cellular respiration, leading to cell death, a mechanism exploited in antifungal agents.[8]

-

Kinase Inhibition: Pyrazol-furan carboxamide analogues have demonstrated inhibitory activity against Akt kinase, a crucial node in cell signaling pathways frequently dysregulated in cancer.[10] This suggests that sulfamoylfuran-3-carboxylate derivatives could be explored as potential anticancer agents targeting protein kinases.

The potential mechanism of SDH inhibition is depicted below:

Anticancer Activity

The furan ring is a component of several compounds with demonstrated anticancer activity.[11] For example, certain furan derivatives have shown selective cytotoxicity against tumor cells.[11] The incorporation of a sulfamoyl group could enhance this activity or introduce novel mechanisms of action.

| Furan Derivative Class | Cancer Cell Lines | Reported IC50 Values | Reference |

| Furopyridones | KYSE70, KYSE150 | 0.655 µg/mL | [11] |

| Pyrazol-furan carboxamides | HCT116, OVCAR-8 | Moderate to excellent | [10] |

Table 1: Anticancer Activity of Furan Derivatives

Antimicrobial and Other Activities

Furan derivatives have a long history as antimicrobial agents.[1] The well-known antibacterial properties of sulfonamides suggest that their combination in a single scaffold could lead to potent antimicrobial compounds. Furthermore, various other biological activities have been associated with furan derivatives, including anti-inflammatory and cardiovascular effects.[1][3][4]

Structure-Activity Relationships (SAR): A Preliminary Outlook

While a comprehensive SAR for sulfamoylfuran-3-carboxylate derivatives is yet to be established, preliminary insights can be drawn from related compound classes. The nature and position of substituents on both the furan ring and the sulfamoyl group will likely have a significant impact on biological activity. For instance, in a known example, 5-[4-[(2,6-Diethylphenyl)sulfamoyl]-3-methyl-phenyl]furan-3-carboxylic acid, the substitution pattern on the phenylsulfamoyl moiety is likely crucial for its intended (though currently unspecified) biological target.[12]

Future Directions and Conclusion

The sulfamoylfuran-3-carboxylate scaffold represents a promising, yet underexplored, area of medicinal chemistry. The synthetic accessibility of these compounds, combined with the proven therapeutic relevance of their constituent pharmacophores, provides a strong impetus for further investigation. Future research should focus on:

-

Library Synthesis: The generation of a diverse library of sulfamoylfuran-3-carboxylate derivatives with varied substitution patterns.

-

Biological Screening: Comprehensive screening of these compounds against a panel of biological targets, including enzymes (kinases, SDH), cancer cell lines, and microbial strains.

-

Mechanism of Action Studies: In-depth investigation of the molecular mechanisms underlying the activity of any identified lead compounds.

References

-

Li, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Molecules, 29(18), 4205. [Link]

-

Zhou, Y., et al. (2016). Design, synthesis and biological evaluation of pyrazol-furan carboxamide analogues as novel Akt kinase inhibitors. European Journal of Medicinal Chemistry, 121, 597-612. [Link]

-

Pharmacological activity of furan derivatives. (2024). Pharmapproach. [Link]

-

Sen, S., et al. (2014). Synthesis and biological evaluation of some novel furan derivatives. Pakistan Journal of Pharmaceutical Sciences, 27(6), 1747-1760. [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2023). Oriental Journal of Chemistry. [Link]

-

Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of All Research Education and Scientific Methods. [Link]

-

Singh, R., & Kumar, P. (2021). Synthesis and biological activities of furan derivatives. ResearchGate. [Link]

-

Wang, X., et al. (2021). Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 69(47), 14217-14228. [Link]

-

PubChem. (n.d.). 5-[4-[(2,6-Diethylphenyl)sulfamoyl]-3-methyl-phenyl]furan-3-carboxylic acid. Retrieved from [Link]

-

Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1968. [Link]

-

El-Gazzar, A. B. A., et al. (2022). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Advances, 12(48), 31221-31234. [Link]

-

Li, J., et al. (2016). Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. Tetrahedron Letters, 57(30), 3350-3353. [Link]

-

Egbujor, M. C., et al. (2022). Synthesis and Biological Evaluation of Sulfamoyl Carboxamide Derivatives from Sulfur-containing α-Amino acids. ResearchGate. [Link]

-

Feng, Y., et al. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 16(11), 1200-1216. [Link]

-

Bentham Science. (n.d.). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. wisdomlib.org [wisdomlib.org]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. ijabbr.com [ijabbr.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. benthamscience.com [benthamscience.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of pyrazol-furan carboxamide analogues as novel Akt kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. 5-[4-[(2,6-Diethylphenyl)sulfamoyl]-3-methyl-phenyl]furan-3-carboxylic acid | C22H23NO5S | CID 146171294 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Ascendant Therapeutic Potential of 2-Methyl-5-Sulfamoylfuran-3-Carboxylic Acid Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-methyl-5-sulfamoylfuran-3-carboxylic acid represent a compelling class of compounds with a spectrum of biological activities, primarily centered on their potent inhibition of key physiological enzymes. This technical guide synthesizes the current understanding of these esters, delving into their chemical synthesis, multifaceted mechanisms of action, and burgeoning therapeutic applications. By elucidating the structure-activity relationships and providing detailed experimental protocols, this document serves as a comprehensive resource for researchers aiming to harness the therapeutic promise of this unique chemical scaffold.

Introduction: The Furan Sulfonamide Scaffold

The strategic incorporation of a furan ring into a sulfonamide framework yields a class of molecules with modulated physicochemical properties and enhanced biological activity.[1] This structural amalgamation has been particularly fruitful in the development of enzyme inhibitors, with 2-methyl-5-sulfamoylfuran-3-carboxylic acid esters emerging as a subclass of significant interest. These compounds, which are structurally related to the potent loop diuretic furosemide, have demonstrated a range of biological effects, most notably as inhibitors of carbonic anhydrases and as potential modulators of other key physiological targets.[2][3][4] The modular nature of their synthesis allows for extensive exploration of structure-activity relationships, paving the way for the design of next-generation therapeutics.[1]

Synthetic Pathways and Chemical Properties

The synthesis of 2-methyl-5-sulfamoylfuran-3-carboxylic acid esters is typically achieved through a multi-step process. A common approach involves the esterification of the parent carboxylic acid, 2-methyl-5-sulfamoylfuran-3-carboxylic acid. Various esterification methods can be employed, including reaction with the corresponding alcohol in the presence of an acid catalyst or the use of coupling agents.[5][6] The synthesis of the core furan ring itself can be accomplished through various established organic chemistry reactions.[7]

The physicochemical properties of the resulting esters, such as lipophilicity and aqueous solubility, are significantly influenced by the nature of the ester substituent. These properties, in turn, play a crucial role in the pharmacokinetic and pharmacodynamic profiles of the compounds.

Unraveling the Biological Tapestry: Mechanisms of Action

The biological activities of 2-methyl-5-sulfamoylfuran-3-carboxylic acid esters are diverse, with two primary mechanisms of action dominating the current research landscape: inhibition of carbonic anhydrases and modulation of ion transporters.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[8] They are implicated in a multitude of physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain cancers.[1]

The sulfonamide moiety is a well-established zinc-binding group, and its incorporation into the furan scaffold of these esters allows for potent inhibition of various CA isoforms.[1][4] The mechanism of inhibition involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion within the active site of the enzyme, thereby displacing a crucial water molecule and disrupting the catalytic cycle.[1] The specific ester group can influence the binding affinity and isoform selectivity of the inhibitor.[9]

Diagram: Mechanism of Carbonic Anhydrase Inhibition

Caption: Sulfonamide inhibitor displacing water and binding to the zinc ion in the carbonic anhydrase active site.

Modulation of Ion Transporters

Given their structural similarity to furosemide, a potent inhibitor of the Na+-K+-2Cl- cotransporter (NKCC2) in the thick ascending limb of the loop of Henle, it is plausible that 2-methyl-5-sulfamoylfuran-3-carboxylic acid esters also interact with this and other ion transporters.[2][3][10] Inhibition of NKCC2 leads to a significant increase in the excretion of sodium, potassium, and chloride ions, resulting in a powerful diuretic effect.[10][11]

The precise interactions and inhibitory potency of these esters against NKCC2 and other transporters, such as the Na+-Cl- cotransporter (NCC) targeted by thiazide diuretics, warrant further investigation.[12] Subtle structural modifications to the ester group could potentially fine-tune the selectivity and potency of these compounds for different transporter subtypes.

Structure-Activity Relationships (SAR)

The biological activity of 2-methyl-5-sulfamoylfuran-3-carboxylic acid esters is intricately linked to their chemical structure. Key structural features that influence activity include:

-

The Sulfamoyl Group: The unsubstituted -SO2NH2 group is generally considered essential for potent carbonic anhydrase inhibition.[4]

-

The Carboxylic Acid Ester: The nature of the ester group can significantly impact the compound's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME). Altering the ester can also influence binding affinity to the target enzyme or transporter.[13]

-

Substituents on the Furan Ring: The methyl group at the 2-position and any other substituents on the furan ring can affect the overall conformation of the molecule and its interaction with the target's binding pocket.

Systematic exploration of these structural elements is crucial for the rational design of more potent and selective compounds.[14][15]

Experimental Protocols for Biological Evaluation

In Vitro Carbonic Anhydrase Inhibition Assay

This protocol outlines a colorimetric method to assess the inhibitory activity of test compounds against various carbonic anhydrase isoforms. The assay is based on the esterase activity of CA, where the enzyme hydrolyzes a substrate to produce a colored product.[8][16]

Materials:

-

Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

-

CA Assay Buffer

-

CA Substrate (e.g., 4-nitrophenyl acetate)

-

Test compounds (2-methyl-5-sulfamoylfuran-3-carboxylic acid esters) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., Acetazolamide)[16]

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

-

In a 96-well plate, add the assay buffer, the CA enzyme solution, and the test compound or control solution to the appropriate wells.

-

Incubate the plate at room temperature for a specified period (e.g., 10 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the CA substrate to all wells.

-

Measure the absorbance at the appropriate wavelength (e.g., 405 nm) in a kinetic mode for a set duration (e.g., 60 minutes) at room temperature.[16]

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.

Diagram: Carbonic Anhydrase Inhibition Assay Workflow

Caption: A streamlined workflow for determining the in vitro inhibitory activity of compounds against carbonic anhydrase.

Evaluation of Diuretic Activity (In Vivo)

Animal models, such as rats or mice, are commonly used to assess the diuretic, natriuretic, and kaliuretic effects of novel compounds.

Procedure:

-

Acclimate the animals and house them in metabolic cages.

-

Administer the test compound (2-methyl-5-sulfamoylfuran-3-carboxylic acid ester) via an appropriate route (e.g., oral gavage or intravenous injection).

-

Administer a saline load to ensure adequate urine flow.

-

Collect urine at specified time intervals (e.g., over 24 hours).

-

Measure the total urine volume for each animal.

-

Analyze the urine samples for sodium, potassium, and chloride ion concentrations using a flame photometer or ion-selective electrodes.

-

Compare the results to a vehicle control group and a positive control group (e.g., furosemide).

Therapeutic Potential and Future Directions

The unique biological profile of 2-methyl-5-sulfamoylfuran-3-carboxylic acid esters positions them as promising candidates for a variety of therapeutic applications:

-

Diuretics: For the management of edema associated with heart failure, liver cirrhosis, and renal disease.[3]

-

Antiglaucoma Agents: By reducing the production of aqueous humor in the eye through inhibition of carbonic anhydrase in the ciliary body.

-

Anticonvulsants: Due to the role of certain carbonic anhydrase isoforms in neuronal excitability.

-

Anticancer Agents: Targeting tumor-associated carbonic anhydrase isoforms (e.g., CA IX and XII) that are involved in tumor growth and metastasis.

-

Anti-inflammatory Agents: Emerging evidence suggests that some sulfonamide diuretics may possess anti-inflammatory properties.[12] Furosemide analogs have also been investigated for their potential in Alzheimer's disease by targeting both Aβ aggregation and neuroinflammation.[17]

-

Antimicrobial Agents: The sulfonamide scaffold is a well-known pharmacophore in antibacterial drugs, and furan-containing sulfonamides have also been explored for their antimicrobial properties.[1][18]

Future research should focus on synthesizing and screening a wider array of esters to build a comprehensive structure-activity relationship database. Further investigations into their isoform selectivity against carbonic anhydrases and their activity on various ion transporters will be crucial for guiding the development of compounds with improved therapeutic indices and novel pharmacological profiles.

Conclusion

The 2-methyl-5-sulfamoylfuran-3-carboxylic acid ester scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. Their well-defined mechanisms of action, coupled with the potential for chemical modification to fine-tune their biological activity, make them a compelling area of investigation for researchers in medicinal chemistry and drug development. The insights and protocols provided in this guide are intended to facilitate and inspire further exploration of this exciting class of compounds.

References

- Benchchem. Application Notes and Protocols for In Vitro Testing of Carbonic Anhydrase I (CA1) Inhibition.

- AVESİS. Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors.

- Deranged Physiology. Furosemide.

- Sigma-Aldrich. Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric).

- Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).

- Sigma-Aldrich. Carbonic anhydrase inhibitors assay.

- Benchchem. An In-depth Technical Guide on the Core Mechanism of Action Hypothesis of Furosemide.

- Oxford Medical Education. Furosemide.

- ResearchGate. Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives.

- The Journal of the Association of Physicians of India. Loop Diuretics Unique Mechanism of Action.

- Weaver, D. et al. (2021). Design, synthesis, and biological evaluation of furosemide analogs as therapeutics for the proteopathy and immunopathy of Alzheimer's disease. European Journal of Medicinal Chemistry, 224, 113565.

- bioRxiv. Structure Activity Relationship of USP5 Allosteric Inhibitors.

- Suki, W. N. et al. (1965). THE SITE OF ACTION OF FUROSEMIDE AND OTHER SULFONAMIDE DIURETICS IN THE DOG.

- Supuran, C. T. (2008). Diuretics: from classical carbonic anhydrase inhibitors to novel applications of the sulfonamides. Current Pharmaceutical Design, 14(7), 641-8.

- Mourad, A. K. & Czekelius, C. The synthesis of esters from carboxylic acids and their derivatives was described previous.

- Di Fulvio, M. (2025). Inflammatory Pathways of Sulfonamide Diuretics: Insights into SLC12A Cl- Symporters and Additional Targets. Medical Research Archives, 13(1).

- Benchchem. Furan-Containing Sulfonamides: A Comprehensive Technical Guide for Researchers.

- ResearchGate. Development of Diuretics with sulfonamides groups.

- da Silva, A. B. et al. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. RSC Advances, 10(14), 8233–8245.

- BLDpharm. 2-Methyl-5-(methylsulfamoyl)furan-3-carboxylic acid.

- Vedani, A. & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-8.

- de Oliveira, L. G. et al. (2018). Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one. Journal of the Brazilian Chemical Society, 29(10), 2134-2145.

- MDPI. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones.

- Adichunchanagiri University. Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships.

- Organic Chemistry Portal. Methyl Esters.

- Khusnutdinov, R. I. et al. (2009). New procedure for synthesis alkyl esters of 5-acetyl-2-furan-carboxylic acid alkyl ester. Russian Journal of Applied Chemistry, 82(2), 340-342.

- ResearchGate. Bioactive compound and their biological activity.

- PubChem. 2-Methyl-5-phenylfuran-3-carboxylic acid.

- Bonina, F. et al. (1987). Research on antibacterial and antifungal agents. III. Synthesis and antimicrobial activity of 2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolylmethyl-5-aryl furans. Il Farmaco; edizione scientifica, 42(9), 629-39.

- Phutdhawong, W. et al. (2014). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Orient. J. Chem., 30(3), 1087-1092.

Sources

- 1. benchchem.com [benchchem.com]

- 2. derangedphysiology.com [derangedphysiology.com]

- 3. Loop Diuretics Unique Mechanism of Action [japi.org]

- 4. Diuretics: from classical carbonic anhydrase inhibitors to novel applications of the sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Furosemide - Oxford Medical Education [oxfordmedicaleducation.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Inflammatory Pathways of Sulfonamide Diuretics: Insights into SLC12A Cl- Symporters and Additional Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. assaygenie.com [assaygenie.com]

- 17. Design, synthesis, and biological evaluation of furosemide analogs as therapeutics for the proteopathy and immunopathy of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. acu.edu.in [acu.edu.in]

sulfonamide substituted furan derivatives for drug discovery

An In-Depth Technical Guide to Sulfonamide-Substituted Furan Derivatives for Drug Discovery

Abstract

The strategic combination of distinct pharmacophores into a single molecular entity is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of sulfonamide-substituted furan derivatives, a class of compounds that has garnered significant interest for its therapeutic potential. By uniting the well-established biological relevance of the sulfonamide group with the versatile and privileged furan scaffold, researchers have unlocked a diverse array of biological activities. This document will delve into the rationale behind this molecular hybridization, explore key synthetic strategies, analyze the spectrum of pharmacological activities with a focus on underlying mechanisms of action, and elucidate critical structure-activity relationships (SAR). Detailed experimental protocols and quantitative data are provided to equip researchers, scientists, and drug development professionals with the practical insights needed to advance discovery in this promising chemical space.

Introduction: The Rationale for a Hybrid Scaffold

The furan ring is a five-membered aromatic heterocycle that serves as a core structural component in numerous pharmacologically active compounds.[1] Its utility in medicinal chemistry is often attributed to its role as a bioisostere for phenyl rings, offering modified steric and electronic properties that can enhance metabolic stability, bioavailability, and drug-receptor interactions.[1] Furan derivatives exhibit a broad spectrum of therapeutic properties, including antimicrobial, anticancer, antiviral, and anti-inflammatory activities.[1][2]

The sulfonamide functional group (-SO₂NH₂) is the foundation for several classes of drugs, famously including the first commercially available antibiotics.[3][4] Beyond their antibacterial action, sulfonamides demonstrate a remarkable range of pharmacological effects, including diuretic, hypoglycemic, anti-inflammatory, and anticancer activities, often by targeting specific enzymes like carbonic anhydrases.[3][5]

The conjugation of these two powerful moieties creates a hybrid scaffold with significant therapeutic potential. The incorporation of a furan ring can modulate the physicochemical and biological properties of the parent sulfonamide, leading to novel compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.[6] This guide explores the synthesis, activity, and optimization of these promising derivatives.

Synthetic Strategies: Constructing the Core Scaffold

The synthesis of furan-containing sulfonamides is adaptable, allowing for extensive structural modifications. The two primary strategies involve either building the sulfonamide group onto a pre-existing furan ring or constructing the furan ring onto a sulfonamide-containing precursor. The most common approaches typically involve the reaction of a furan-containing amine with a sulfonyl chloride or the direct sulfonation of a furan derivative.[6]

A prevalent and efficient method is the electrophilic sulfonation of a furan ring, particularly an activated one such as an ethyl furoate ester.[7][8] This process forms a sulfonic acid intermediate, which is then converted to a sulfonyl chloride. This reactive intermediate can subsequently be aminated to yield the final primary sulfonamide.[6][8]

Spectrum of Biological Activity and Mechanisms of Action

The modular nature of the furan-sulfonamide scaffold has enabled its exploration against a wide range of biological targets.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are metalloenzymes that catalyze the hydration of carbon dioxide and are validated drug targets for conditions like glaucoma, epilepsy, and certain cancers.[6][9] Sulfonamides are a premier class of CA inhibitors. The mechanism involves the deprotonated sulfonamide nitrogen coordinating to the essential zinc ion in the enzyme's active site, displacing a water molecule and disrupting the catalytic cycle.[6] Furan-containing sulfonamides have demonstrated potent inhibitory activity against various human carbonic anhydrase (hCA) isoforms.[6][10]

Table 1: Inhibitory Activity of Furan Sulfonamides against Carbonic Anhydrase Isoforms

| Compound Type | Target Isoform | Inhibition Constant (Kᵢ) (nM) | Reference |

|---|---|---|---|

| Benzofuran-based Sulfonamide 1 | hCA IX | 10.0 | [10] |

| Benzofuran-based Sulfonamide 2 | hCA XII | 10.1 | [10] |

| Furyl Sulfonamide Derivative 1 | hCA I | 116.90 | [10] |

| Furyl Sulfonamide Derivative 2 | hCA II | 177.00 | [10] |

| Acetazolamide (Standard) | hCA II | 98.28 |[10] |

Data presented is representative of the class. Kᵢ values can vary significantly based on specific substitutions.

Antimicrobial Activity

The foundational activity of sulfonamides is antibacterial. They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for bacterial folic acid synthesis.[3][] As structural analogues of para-aminobenzoic acid (PABA), sulfonamides block the pathway, depriving bacteria of the folate necessary for DNA and protein synthesis.[3][12] This mechanism is selective because human cells do not synthesize their own folate, instead acquiring it from their diet.[3] The incorporation of a furan ring can enhance these antibacterial properties.[13][14] Furanone-sulfonyl derivatives, for example, have shown promising activity against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[6][15]

Table 2: Antimicrobial Activity of a Furanone-Sulfonyl Derivative against S. aureus

| Parameter | Concentration (mg/L) |

|---|---|

| Minimum Inhibitory Concentration (MIC) | 10 |

| Minimum Bactericidal Concentration (MBC) | 40 |

Source: Data derived from a study on a novel 2(5H)-furanone derivative.[15]

Anticancer Activity

Furan sulfonamides have emerged as a promising class of anticancer agents, exerting their effects through multiple mechanisms.[14][16] Their ability to inhibit tumor-associated carbonic anhydrase isoforms, such as CA IX and XII, is a key strategy, as these enzymes are involved in pH regulation and are overexpressed in hypoxic tumors.[10][17] Beyond CA inhibition, these derivatives have been shown to induce apoptosis, cause cell cycle arrest at the G2/M phase, and inhibit tubulin polymerization.[2][16] A series of novel furan sulphonamide derivatives demonstrated potent cytotoxic activity against human breast (MCF-7), lung (A549), and melanoma (A-375) cancer cell lines.[14]

Other Therapeutic Areas

The versatility of this scaffold extends to other areas. Recent studies have identified novel furan and thiophene-containing sulfonamide derivatives as potent α-glucosidase inhibitors, suggesting a therapeutic potential for type 2 diabetes.[18] Additionally, the anti-inflammatory properties of both furans and sulfonamides are well-documented, with some derivatives acting as inhibitors of enzymes like cyclooxygenase-2 (COX-2).[2][19]

Structure-Activity Relationship (SAR) Insights

The rational design of more potent and selective furan sulfonamides hinges on a clear understanding of their SAR. Studies, particularly in the context of carbonic anhydrase inhibition, have provided valuable insights.[9]

-

Substituents on the Furan Ring: The nature and position of substituents on the furan ring are critical. The introduction of methyl groups at the R¹ and R² positions (typically C2 and C5) of the furan ring generally increases inhibitory potency against both hCA II and hCA IX isoforms.[9]

-

The Sulfonamide Group: For antibacterial activity, a free para-amino group (at the N4 position of a connected benzene ring) is often required for structural similarity to PABA.[12][20] Substitution at the sulfonamide nitrogen (N1 position) with various heterocyclic rings is a common strategy to modulate physicochemical properties and enhance potency.[20]

Key Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides generalized, self-validating protocols based on common methodologies found in the literature.

Protocol: General Synthesis of a Furan-2-Sulfonamide Derivative

This protocol describes a typical synthesis via electrophilic sulfonation.[6][8]

-

Sulfonation:

-

Dissolve the starting furan material (e.g., ethyl 3-furoate, 1.0 eq) in an anhydrous, inert solvent (e.g., dichloromethane) in a flask equipped with a nitrogen inlet and a dropping funnel.

-

Cool the stirred solution to a low temperature (e.g., -10°C to 0°C) using an ice-salt bath.

-

Add a sulfonating agent (e.g., chlorosulfonic acid, 1.2-1.5 eq) dropwise via the dropping funnel, maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight (approx. 12-18 hours).

-

The formation of a precipitate (the sulfonic acid or its salt) may be observed.

-

-

Conversion to Sulfonyl Chloride:

-

Carefully quench the reaction by pouring it onto crushed ice.

-

If a solid has precipitated, it can be collected by filtration. The crude sulfonic acid is then treated with a chlorinating agent (e.g., thionyl chloride or phosphorus pentachloride) in the presence of a base like pyridine to form the sulfonyl chloride.[7]

-

-

Amination:

-

Dissolve the crude furan sulfonyl chloride in a suitable solvent (e.g., acetone).

-

Add this solution to a stirred aqueous solution of an aminating agent (e.g., ammonium bicarbonate or aqueous ammonia) at room temperature.

-

Stir the reaction for several hours until TLC or LC-MS analysis indicates the completion of the reaction.

-

-

Work-up and Purification:

-

Remove the organic solvent (e.g., acetone) under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel to yield the pure furan-containing sulfonamide.[6]

-

Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)

This assay measures the enzyme's catalytic activity and its inhibition by test compounds.[9]

-

Principle: The assay measures the enzyme-catalyzed hydration of CO₂, which produces protons and causes a decrease in the pH of the solution. This pH change is monitored spectrophotometrically using a pH indicator.[9]

-

Reagents and Buffers:

-

Purified human carbonic anhydrase (hCA) isoform.

-

Buffer solution (e.g., TRIS-HCl with an appropriate pH indicator like p-nitrophenol).

-

CO₂-saturated water (substrate).

-

Test compounds (furan sulfonamides) dissolved in a suitable solvent (e.g., DMSO).

-

Reference inhibitor (e.g., acetazolamide).

-

-

Procedure:

-

Equilibrate the buffer, enzyme solution, and CO₂ solution to a standard temperature (e.g., 25°C).

-

In the stopped-flow instrument's syringe, mix the enzyme solution (containing the buffer and pH indicator) with or without the inhibitor (test compound or reference).

-

Rapidly mix this solution with the CO₂-saturated water solution.

-

Monitor the change in absorbance of the pH indicator over time at the appropriate wavelength. The initial rate of the reaction is proportional to the enzyme activity.

-

Repeat the measurement with various concentrations of the inhibitor to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

-

The inhibition constant (Kᵢ) can be calculated from the IC₅₀ values using the Cheng-Prusoff equation.

-

Future Perspectives and Challenges

Sulfonamide-substituted furan derivatives represent a versatile and highly promising class of compounds for drug discovery.[6] The modularity of their synthesis allows for fine-tuning of their pharmacological profiles, enabling the optimization of potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.[18]

Future research will likely focus on:

-

Expanding the Therapeutic Scope: Exploring novel biological targets and therapeutic applications beyond the well-established areas.

-

Improving Selectivity: Designing derivatives with high selectivity for specific enzyme isoforms (e.g., tumor-associated CA IX over ubiquitous CA II) to minimize off-target effects.

-

Combating Resistance: In the antimicrobial space, these compounds could be developed to overcome existing resistance mechanisms or used in combination therapies to restore the efficacy of other antibiotics.[15]

The primary challenges remain the optimization of drug-like properties, ensuring favorable safety profiles, and navigating the complexities of clinical development. However, the rich chemical space and diverse biological activities of furan sulfonamides provide a robust foundation for the development of next-generation therapeutics.

References

- BenchChem. (2025). Furan-Containing Sulfonamides: A Comprehensive Technical Guide for Researchers.

- orientjchem.org. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.

- SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.

- Cleveland Clinic. (2025).

- BenchChem. (2025).

- Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses.

- BenchChem. (2025). Pharmacological significance of the furan scaffold in drug discovery.

- Pharmacy 180. (n.d.). Sulfonamides - AntiBacterial Spectrum, Mechanism of Action, Resistance to Sulfonamides, Pharmacokinetics, Adverse Effects, Uses.

- BOC Sciences. (n.d.). Sulfonamide Antibiotics: Definition, Mechanism and Research.

- Exploro. (2025).

- BenchChem. (2025). A Comparative Guide to the Synthesis of Furan Sulfonamide Compounds.

- Taylor & Francis Online. (2024). Furan: A Promising Scaffold for Biological Activity.

- Al-Qalam Journal of Medical and Applied Sciences. (2023). A Review on Biological and Medicinal Significance of Furan.

- ACS Publications. (2026). Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors.

- ResearchGate. (2025).

- Google Patents. (2000). Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors.

- ResearchGate. (n.d.). Structure–activity relationship (SAR)

- BenchChem. (2025).

- ResearchGate. (2025).

- Frontier Research Publication. (n.d.).

- Indian Journal of Pharmaceutical Sciences. (n.d.). Biological activities of sulfonamides.

- National Institutes of Health (NIH). (2017). Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus.

- ResearchGate. (2025). Biological activities of sulfonamides.

- International Journal of Drug Delivery Technology. (2021).

- Exploro. (2024).

- MDPI. (2020).

- PubMed. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display.

- BioScience Academic Publishing. (2025). Furan Derivatives and Their Role in Pharmaceuticals.

- YouTube. (2020).

- National Institutes of Health (NIH). (2022).

- PubMed. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer.

- PubMed. (2025).

- BenchChem. (2025).

- PubMed. (2021).

- ResearchGate. (2020).

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. frontiersrj.com [frontiersrj.com]

- 5. ijpsonline.com [ijpsonline.com]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 12. pharmacy180.com [pharmacy180.com]

- 13. wisdomlib.org [wisdomlib.org]

- 14. researchgate.net [researchgate.net]

- 15. Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

An In-depth Technical Guide to the Physicochemical Characterization of Methyl 2-methyl-5-sulfamoylfuran-3-carboxylate

This guide provides a comprehensive overview of the core physicochemical properties—specifically, molecular weight and density—of the heterocyclic compound, methyl 2-methyl-5-sulfamoylfuran-3-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical basis and practical methodologies for the precise determination of these fundamental parameters. Our focus is on the causality behind experimental choices and the establishment of self-validating protocols to ensure scientific integrity.

Introduction to this compound

This compound is a substituted furan derivative of interest in medicinal chemistry and materials science. Its structural complexity, incorporating a furan ring, a sulfamoyl group, and a methyl ester, imparts specific chemical characteristics that are crucial for its behavior in various applications. Accurate determination of its molecular weight and density is a prerequisite for its synthesis, purification, formulation, and quality control.

Part 1: Molecular Weight Determination

The molecular weight of a compound is a fundamental property that confirms its identity and purity. For this compound, the theoretical molecular weight can be calculated from its molecular formula.

Theoretical Molecular Weight

The molecular formula for this compound is C₇H₉NO₅S.[1] Based on the atomic weights of its constituent elements, the molar mass is calculated to be 219.22 g/mol .[1]

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₅S | ChemBK[1] |

| Molar Mass | 219.22 g/mol | ChemBK[1] |

Experimental Determination of Molecular Weight: Mass Spectrometry

Mass spectrometry is a powerful analytical technique for the precise determination of the molecular weight of organic compounds.[2][3] It functions by ionizing molecules and then separating these ions based on their mass-to-charge ratio (m/z).[2][3][4]

The choice of ionization technique is critical and depends on the analyte's properties. For a compound like this compound, which is a moderately polar organic molecule, Electrospray Ionization (ESI) is a suitable "soft" ionization method that minimizes fragmentation and preserves the molecular ion. This is crucial for obtaining a clear molecular ion peak (M+H)⁺ or (M-H)⁻, from which the molecular weight can be accurately deduced.

The following protocol outlines a self-validating system for the determination of the molecular weight of this compound using High-Resolution Mass Spectrometry.

Caption: High-Resolution Mass Spectrometry Workflow

Step-by-Step Protocol:

-

Sample Preparation:

-

Accurately weigh a small amount of the compound.

-

Dissolve it in a high-purity solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid, to facilitate ionization. The final concentration should be in the low µg/mL range.

-

-

Instrument Setup and Calibration:

-

Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Calibrate the instrument with a standard calibration mixture to ensure high mass accuracy. This is a critical step for a self-validating system.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.

-

Acquire spectra in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

-

-

Data Analysis:

-

Process the acquired spectra to identify the peak corresponding to the molecular ion. For this compound, the expected m/z for the [M+H]⁺ ion is approximately 220.0274.

-

The high-resolution instrument will provide a mass measurement with high accuracy (typically < 5 ppm error), which allows for the confirmation of the elemental composition.

-

Analyze the isotopic pattern of the molecular ion peak. The presence of sulfur (³⁴S isotope) will result in a characteristic A+2 peak with an abundance of approximately 4.5% relative to the monoisotopic peak, providing further confirmation of the compound's identity.

-

Part 2: Density Determination

Density is an intrinsic property of a substance, defined as its mass per unit volume. It is a critical parameter for process development, formulation, and quality control.

Predicted Density

Currently, there is no experimentally determined density available in the public domain for this compound. However, a predicted density has been calculated.

| Property | Value | Source |

| Predicted Density | 1.411 ± 0.06 g/cm³ | ChemBK[1] |

Experimental Determination of Density

For a solid compound like this compound, gas pycnometry is a highly accurate and non-destructive method for determining its true density. This technique measures the volume of the solid material by displacing an inert gas in a calibrated chamber.

Gas pycnometry is chosen over other methods like the buoyancy method for a powdered solid because it is not dependent on the solubility of the compound in a liquid and it measures the true volume of the solid, excluding inter-particle void spaces. Helium is the preferred gas due to its small atomic size, allowing it to penetrate fine pores, and its ideal gas behavior.

The following protocol outlines a self-validating system for density determination using a gas pycnometer.

Caption: Gas Pycnometry Experimental Workflow

Step-by-Step Protocol:

-

Instrument Calibration:

-

Calibrate the gas pycnometer using a certified calibration sphere of known volume. This ensures the accuracy of the instrument's volume measurements.

-

-

Sample Preparation:

-

Accurately weigh a sufficient amount of the powdered this compound sample using an analytical balance.

-

Place the sample into the sample chamber of the pycnometer.

-

-

Measurement:

-

The instrument will automatically perform a series of purges with helium gas to remove any air and moisture from the sample chamber.

-

The analysis involves pressurizing a reference chamber with helium and then expanding the gas into the sample chamber.

-

The pressure difference before and after the expansion is used to calculate the volume of the solid sample, based on the principles of the ideal gas law.

-

-

Data Analysis and Validation:

-

The density is calculated by dividing the mass of the sample by the measured volume.

-

To ensure the reliability of the results, the measurement should be repeated multiple times until a stable reading is obtained (low standard deviation). This iterative process is a key component of a self-validating protocol.

-

Conclusion

The accurate determination of molecular weight and density is fundamental to the scientific and developmental lifecycle of any chemical compound. For this compound, while theoretical values provide a strong starting point, experimental verification is paramount. This guide has outlined robust, self-validating protocols for the determination of these properties using high-resolution mass spectrometry and gas pycnometry. By understanding the principles behind these techniques and adhering to rigorous experimental procedures, researchers can ensure the generation of high-quality, reliable data, thereby advancing their research and development objectives.

References

-

ChemBK. This compound. [Link]

-

Westin, J. Mass spectrometry (MS) - Organic Chemistry. [Link]

-

Broad Institute. What is Mass Spectrometry?. [Link]

-

HSCprep. Understanding Mass Spectrometry for Organic Compound Analysis. [Link]

-

Mettler Toledo. Measuring Density with a Laboratory Balance. [Link]

-

Royal Society of Chemistry. Measuring density | Class experiment. [Link]

-

NurdRage. Measuring Density with Pycnometers, Hydrometers, and Graduated Cylinders. [Link]

Sources

The Therapeutic Potential of Furan Sulfonamide Scaffolds: A Technical Guide for Drug Discovery Professionals

Abstract

The furan sulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the therapeutic potential of this versatile core, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for accessing these compounds, their diverse mechanisms of action across key therapeutic areas, and the critical structure-activity relationships that govern their potency and selectivity. This guide is designed to be a comprehensive resource, integrating established knowledge with actionable insights to facilitate the discovery and development of next-generation therapeutics based on the furan sulfonamide framework.

Introduction: The Furan Sulfonamide Scaffold - A Fusion of Pharmacophores

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a common motif in a multitude of biologically active natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions contribute to its role as a valuable pharmacophore.[2] When coupled with the sulfonamide group (-SO₂NH₂), a well-established zinc-binding function and a cornerstone of numerous successful drugs, the resulting furan sulfonamide scaffold presents a powerful platform for therapeutic intervention.[3] This combination allows for the modulation of physicochemical properties and the exploration of diverse biological targets, leading to a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects.[1][4]

This guide will provide a comprehensive overview of the key therapeutic areas where furan sulfonamide derivatives have shown significant promise, with a focus on their underlying mechanisms of action and the experimental methodologies used for their evaluation.

Synthetic Strategies: Accessing the Furan Sulfonamide Core

The synthesis of furan sulfonamide derivatives is adaptable, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). The two primary synthetic routes involve either the direct sulfonation of a pre-existing furan ring or the coupling of a furan-containing amine with a sulfonyl chloride.[4]

Electrophilic Sulfonation of Furan Derivatives

A classical and widely used method for the synthesis of furan sulfonamides is the electrophilic sulfonation of a furan ring.[4] This approach typically involves the reaction of a furan derivative with a sulfonating agent, such as chlorosulfonic acid, followed by amination to yield the desired sulfonamide.[4]